3,5,3',5'-Tetraiodo Thyrolactic Acid

Description

Historical Overview of Research on Thyroid Hormone Analogues and Metabolites

The journey to understand thyroid hormones began with the isolation of thyroxine by Edward Calvin Kendall in 1914, a milestone that opened the door to comprehending the thyroid's role in metabolism. nih.gov Subsequent research focused on the synthesis of thyroxine and the identification of its biologically active form, triiodothyronine (T3). nih.gov

The 1950s marked a pivotal period in the exploration of thyroid hormone metabolism, with researchers identifying various pathways through which these hormones are modified in the body. A significant discovery during this era was the identification of the acetic acid analogues of thyroxine and triiodothyronine, known as Tetrac and Triac, respectively, in mammalian tissues in 1959. nih.gov This discovery broadened the known spectrum of thyroid hormone derivatives and spurred further investigation into other potential metabolites and analogues. While the primary focus was often on the more abundant acetic acid derivatives, these early studies into the deamination and decarboxylation pathways of thyroid hormones laid the groundwork for the eventual recognition and synthesis of other analogues, including those in the thyrolactic acid series. The availability of these compounds as reference standards is now crucial for the quality control of synthetic levothyroxine preparations. synzeal.comdaicelpharmastandards.com

Chemical Classification and Nomenclature within the Thyrolactic Acid Series

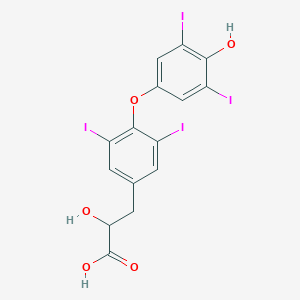

3,5,3',5'-Tetraiodo Thyrolactic Acid is a derivative of a carboxylic acid, specifically a thyronine analogue where the alanine (B10760859) side chain is replaced by a lactic acid moiety. chemicalbook.com Its systematic chemical name is α-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzenepropanoic acid. chemicea.com

This compound is known by several synonyms, including T4 Lactic Acid. It is important to distinguish it from the more commonly studied acetic acid analogue, 3,5,3',5'-tetraiodothyroacetic acid, which is widely known by the synonym TETRAC. While both are deaminated derivatives of thyroxine, the side chains differ, leading to distinct chemical properties and potentially different biological activities.

| Property | Value |

|---|---|

| CAS Number | 7069-47-8 |

| Molecular Formula | C15H10I4O5 |

| Molecular Weight | 777.9 g/mol |

Position of this compound within Thyroid Hormone Metabolism and Analogues

Thyroid hormones undergo extensive metabolism in the body, which is a key mechanism for regulating their activity. The primary metabolic pathways include deiodination, which converts T4 to the more active T3 or to inactive metabolites, as well as conjugation with glucuronic acid and sulfate (B86663) to facilitate excretion. nih.gov

Alternative metabolic pathways involve modification of the alanine side chain of thyroxine. Through processes such as oxidative deamination and decarboxylation, the alanine side chain can be converted to an acetic acid group, forming TETRAC. While the formation of the corresponding lactic acid derivative is biochemically plausible, this compound is more commonly regarded as a synthetic analogue of thyroxine rather than a major endogenous metabolite. chemicalbook.com Its presence as an impurity in synthetic levothyroxine preparations underscores its chemical relationship to T4. synzeal.comdaicelpharmastandards.com

Significance as a Research Probe in Thyroid Hormone Signaling

The actions of thyroid hormones are primarily mediated by nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors that regulate the expression of target genes. wikipedia.org Thyroid hormone analogues, including this compound, are valuable tools for investigating the intricacies of thyroid hormone signaling.

By studying how structural modifications to the thyronine molecule affect its binding to TRs and subsequent biological responses, researchers can gain insights into the structure-activity relationships of thyroid hormones. While extensive research has been conducted on the biological effects of TETRAC and its tri-iodo counterpart TRIAC, specific studies detailing the use of this compound as a research probe are less common in the scientific literature. However, its availability as a research chemical and its characterization as a levothyroxine impurity indicate its importance in the analytical and pharmaceutical sciences for ensuring the purity and safety of thyroid hormone replacement therapies. synzeal.comdaicelpharmastandards.comchemicalbook.com The study of such analogues contributes to a deeper understanding of thyroid hormone receptor pharmacology and aids in the design of novel thyromimetic or antithyroidal compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10I4O5/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,20-21H,3H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVLSCJUQYFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10I4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40519489 | |

| Record name | 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7069-47-8 | |

| Record name | 2-Hydroxy-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J979R8YV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Biogenesis of 3,5,3 ,5 Tetraiodo Thyrolactic Acid

Chemical Synthesis Pathways and Intermediates

The laboratory synthesis of 3,5,3',5'-tetraiodo thyrolactic acid is crucial for obtaining pure standards for analytical purposes and for studying its biological activities. While detailed proprietary methods exist for commercial production, the following sections explore publicly available information on its synthesis.

Use of Specific Precursor Compounds in Laboratory Synthesis (e.g., α-Hydroxy-4-(phenylmethoxy)benzenepropanoic Acid)

Detailed, step-by-step published methodologies for the synthesis of this compound, specifically from the precursor α-hydroxy-4-(phenylmethoxy)benzenepropanoic acid, are not extensively documented in readily accessible scientific literature. Commercial suppliers offer the final compound, indicating that established synthetic routes are in use, though these are often proprietary. The general strategy for such a synthesis would logically involve the construction of the diaryl ether backbone characteristic of thyronine-like molecules, followed by iodination and modification of the side chain.

The synthesis would likely begin with the protection of the hydroxyl group on a tyrosine derivative, followed by an ether linkage reaction to form the diphenyl ether structure. Subsequent iodination of the aromatic rings would be a critical step, followed by the deprotection and any necessary modifications of the propanoic acid side chain to yield the final α-hydroxy acid.

Novel Approaches in Analog Synthesis (e.g., 13C6-labeled analogues)

Novel synthetic approaches, particularly for isotopically labeled analogs, are essential for metabolic and pharmacokinetic studies. While a specific synthesis for 13C6-labeled this compound is not detailed in the literature, a recently developed route for the synthesis of 13C6-labeled 3,3',5-triiodothyroacetic acid (TA3) and 3,3',5,5'-tetraiodothyroacetic acid (TA4) provides a valuable model for how such a synthesis could be achieved. eur.nl

This approach starts with 13C6-bromo-benzene, which is converted to 13C6-anisole. eur.nl A key step in this versatile synthesis is the formation of the diphenyl ether via a Chan-Lam coupling reaction. eur.nl The synthesis of 13C6-labeled TA3 and TA4 involved the coupling of a boronic acid with methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate, followed by stepwise deprotection of protective groups and subsequent iodination. eur.nl This methodology highlights a modern approach to creating isotopically labeled thyroid hormone analogs, which could be adapted for the synthesis of 13C6-labeled this compound for use as an internal standard in advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). eur.nl

Endogenous Formation Pathways

This compound is not a primary product of the thyroid gland but is formed in peripheral tissues as a metabolite of thyroxine.

Role of Decarboxylation and Oxidative Deamination of Thyroxine (T4)

The primary pathway for the endogenous formation of this compound is through the metabolism of thyroxine (T4). This process involves the oxidative deamination of the alanine (B10760859) side chain of T4. lgcstandards.com This metabolic conversion is an alternative to the more well-known deiodination pathway of T4 metabolism. nih.gov While the direct conversion to the lactic acid derivative is a plausible metabolic step, much of the research has focused on the formation of the corresponding acetic acid analog, tetraiodothyroacetic acid (Tetrac). lgcstandards.com It is understood that iodothyronamines can undergo oxidative deamination to form iodothyroacetic acids, suggesting a broader pathway for the transformation of the T4 side chain. lgcstandards.com

Metabolic Origin as a Minor Pathway of T4 Turnover

| Metabolic Pathway | Primary Product | Significance |

|---|---|---|

| Deiodination | Triiodothyronine (T3) and Reverse T3 (rT3) | Major pathway, regulating hormonal activity |

| Deamination/Decarboxylation | Tetraiodothyroacetic Acid (Tetrac) / this compound | Minor pathway of T4 turnover chemicalbook.com |

Occurrence as a Degradation Product and Impurity in Pharmaceutical Formulations

This compound is recognized as a degradation product and impurity in pharmaceutical formulations of levothyroxine (the synthetic form of T4). chemicea.com The stability of levothyroxine is a critical factor in ensuring the potency and safety of the medication.

The degradation of levothyroxine in solid dosage forms can occur through pathways such as deiodination and deamination. eur.nlvenkatasailifesciences.com The formation of 3,5,3',5'-tetraiodothyroacetic acid and, consequently, this compound, is a result of the deamination pathway. venkatasailifesciences.comnih.gov The presence of these impurities is an indicator of product degradation, which can be influenced by factors such as the formulation's excipients, manufacturing processes, and storage conditions like temperature and humidity. eur.nl Various regulatory bodies, such as the European Pharmacopoeia (EP), list related compounds as potential impurities in levothyroxine preparations.

| Impurity | Origin | Significance |

|---|---|---|

| This compound | Degradation (Deamination) of Levothyroxine venkatasailifesciences.comnih.gov | Marker of product instability |

| Tetraiodothyroacetic Acid (Tetrac) | Degradation (Deamination) of Levothyroxine venkatasailifesciences.comnih.gov | Known impurity in levothyroxine formulations |

| Triiodothyronine (Liothyronine) | Degradation (Deiodination) of Levothyroxine | Active substance, presence affects T4:T3 ratio |

Molecular Mechanisms of Action and Cellular Biology of 3,5,3 ,5 Tetraiodo Thyrolactic Acid

Nuclear Receptor Interactions and Transcriptional Regulation

The biological effects of 3,5,3',5'-Tetraiodo Thyrolactic Acid are mediated through its function as a ligand for thyroid hormone receptors, which belong to the superfamily of nuclear receptors. wikipedia.org These receptors act as transcription factors, and their activity is modulated by the binding of a hormone. wikipedia.orgoup.com

Thyroid hormone actions are mediated by two primary receptor isoforms, TRα and TRβ, which are encoded by separate genes. nih.gov These receptors exhibit different tissue distribution patterns and can have both distinct and overlapping functions. The binding affinity of a ligand to these isoforms is a critical determinant of its biological activity.

Table 1: Relative Binding Affinities of Selected Thyromimetics to Thyroid Hormone Receptors Note: This table presents generalized relative affinities for well-studied analogs to provide context, as specific Kd values for this compound are not available.

| Compound | Relative Binding Affinity to TRβ |

|---|---|

| 3,5,3'-Triiodo-L-thyronine (T3) | 100% (High) |

| 3,5,3',5'-Tetraiodo-L-thyronine (T4) | ~10-15% (Moderate) |

| 3,5,3'-Triiodothyroacetic acid (Triac) | >100% (Very High) |

| 3,5,3',5'-Tetraiodothyroacetic acid (Tetrac) | ~20-30% (Moderate) |

Ligands for nuclear receptors can be classified as agonists, which activate the receptor, or antagonists, which block its activation. nih.gov Partial agonists provide a sub-maximal response. nih.gov Despite its lower affinity compared to T3, T4 behaves as a full agonist for thyroid hormone receptors. nih.gov Upon binding, it initiates the conformational changes necessary for transcriptional activation.

Given that this compound is a close structural analog of T4, it is presumed to act as an agonist at both TRα and TRβ. Chemicals with structures equivalent to thyroid hormones typically exhibit agonist activity. researchgate.net An antagonist would bind to the receptor but fail to induce the productive conformational change required for activation, thereby blocking the action of endogenous agonists. nih.govmdpi.com There is no evidence to suggest that this compound functions as an antagonist.

The binding of a ligand into the hydrophobic core of the TR's ligand-binding domain (LBD) induces a significant conformational change. nih.govnih.gov This structural rearrangement is the transducing signal that modulates the receptor's gene-regulating activity. nih.gov For an agonist, the most critical change involves the repositioning of the C-terminal helix, known as helix 12 (H12) or the activation function 2 (AF-2) domain. wikipedia.org The agonist-induced conformation places H12 in a position that completes the formation of a binding surface for coactivator proteins. nih.govnih.gov

Crystal structure studies of T4 bound to TRβ have revealed that the receptor can accommodate the bulky 5'-iodine group through subtle alterations in the ligand-binding pocket. nih.gov These small adjustments allow H12 to pack correctly over the ligand, finalizing the coactivator binding site. nih.gov In contrast, antagonist binding forces H12 into a different position that physically obstructs the coactivator binding groove, preventing transcriptional activation. researchgate.net It is expected that this compound binding would induce an agonist-like conformation similar to that caused by T4.

The transcriptional activity of TRs is tightly controlled by their interaction with coregulatory proteins: co-repressors and coactivators. oup.com In the absence of a ligand, TRs typically bind to thyroid hormone response elements (TREs) on DNA and recruit a complex of co-repressor proteins, such as Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). nih.govnih.gov These co-repressors actively suppress basal gene transcription, in part by recruiting histone deacetylases, which maintain a condensed and transcriptionally silent chromatin state. nih.gov

The binding of an agonist ligand like this compound triggers the conformational change in the LBD that disrupts the co-repressor binding surface, leading to their release. wikipedia.orgnih.gov Simultaneously, the new conformation created by the repositioned helix 12 forms a surface that recruits coactivator proteins, such as members of the steroid receptor coactivator (SRC) family. nih.gov These coactivators then recruit other proteins, including histone acetyltransferases, which acetylate histones, loosen chromatin structure, and facilitate the assembly of the transcription machinery. nih.gov This switch from co-repressor to coactivator binding is the fundamental molecular switch that turns target genes on.

Table 2: Ligand-Dependent Modulation of TR-Coregulator Interactions

| Receptor State | Bound Coregulator Complex | Effect on Chromatin | Transcriptional Outcome |

|---|---|---|---|

| Unliganded (Apo-TR) | Co-repressors (NCoR/SMRT) | Condensed (Deacetylation) | Repression |

| Agonist-Bound (Holo-TR) | Coactivators (SRC/p160 family) | Open (Acetylation) | Activation |

The influence of this compound on DNA-dependent RNA polymerase is indirect, mediated by the assembled TR-coactivator complex. Early studies demonstrated that thyroid hormones stimulate the activity of DNA-dependent RNA polymerase in isolated nuclei. oup.comnih.gov The ligand-bound TR, having recruited a coactivator complex, ultimately facilitates the recruitment and activation of the basal transcription machinery at the promoter of the target gene. nih.gov

This machinery includes RNA polymerase II and various general transcription factors (e.g., TFIIH). uberresearch.com Coactivator complexes can act as a bridge, connecting the DNA-bound nuclear receptor to the RNA polymerase II complex, thereby enhancing the efficiency and rate of transcription initiation. nih.govuberresearch.com Therefore, by acting as an agonist, this compound initiates a series of protein-protein interactions that culminates in increased RNA polymerase activity at specific gene loci.

Thyroid hormones regulate a vast and diverse profile of genes involved in development, differentiation, and metabolism. nih.gov The binding of a TR agonist to its receptor on a TRE can either increase or decrease the transcriptional activity of target genes, leading to changes in mRNA and protein levels. nih.gov The specific set of genes regulated depends on the TR isoform, the cellular context, and the specific structure of the TRE in the gene's promoter. oup.com

While genome-wide expression profiles for this compound have not been specifically documented, it is expected to regulate a profile of genes similar to that of T4 and T3. These include genes involved in fatty acid synthesis, cholesterol metabolism, and energy expenditure. nih.govuberresearch.com The precise gene expression signature may differ subtly from the natural hormones due to potential differences in receptor affinity or interaction with coregulators.

Non-Genomic Signaling Pathways and Extranuclear Actions

3,5,3',5'-Tetraiodo Thyroacetic Acid (TETRAC) primarily functions through non-genomic mechanisms, which are initiated at the plasma membrane without the molecule needing to enter the cell. nih.govfrontiersin.org These actions involve interactions with cell surface receptors that trigger rapid intracellular signaling cascades. nih.gov

The principal site for the non-genomic actions of TETRAC and thyroid hormones is a receptor located on the plasma membrane protein integrin αVβ3. nih.govnih.gov This integrin, a heterodimeric structural protein, contains a receptor for thyroid hormones on its extracellular domain. nih.govfrontiersin.org This receptor possesses distinct binding sites for L-thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3), initiating signals that are transmitted into the cell. nih.govgenome.jp

The thyroid hormone receptor on integrin αVβ3 binds both T4 and T3. genome.jp Studies have shown that L-thyroxine (T4) binds to this site with a greater affinity than 3,5,3'-triiodo-L-thyronine (T3). nih.gov TETRAC, as an analog of T4, competes with both T3 and T4 for binding at this receptor site. nih.govnih.gov

A primary mechanism of TETRAC is its function as a thyroid hormone antagonist at the cell surface. frontiersin.org It effectively blocks the binding of both T4 and T3 to the thyroid hormone receptor on integrin αVβ3. nih.govnih.gov By competing for this binding site, TETRAC inhibits the downstream, non-genomic effects that are typically initiated by thyroid hormones. nih.govproquest.com This inhibitory action is crucial for its ability to counteract thyroid hormone-dependent cellular processes like proliferation in certain cancer cells. frontiersin.orgnih.gov

The binding of thyroid hormones to integrin αVβ3 initiates a signal that is transduced by the mitogen-activated protein kinase (MAPK/ERK1/2) pathway. nih.govnih.gov This signaling cascade is a crucial chain of proteins that communicates a signal from a cell surface receptor to the cell's nucleus, often regulating cell division, growth, and survival. nih.govwikipedia.org Thyroid hormone binding to the integrin activates the ERK1/2 pathway, which can promote cancer cell proliferation. nih.gov TETRAC, by blocking the hormone's access to the receptor, inhibits the activation of this signaling cascade. nih.gov The MAPK/ERK pathway transmits signals through a series of kinases, ultimately activating transcription factors in the nucleus that control gene expression. wikipedia.orgqiagen.com

In addition to the MAPK/ERK cascade, the integrin αVβ3 receptor is linked to the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway. nih.govnih.gov This pathway is a critical intracellular regulator of the cell cycle, proliferation, and longevity. wikipedia.org Specifically, 3,5,3'-triiodo-L-thyronine (T3), but not T4, has been shown to activate the PI3K pathway through a distinct binding site on the integrin receptor. genome.jpnih.gov Activation of PI3K can stimulate the transcription of certain genes and is involved in the shuttling of the nuclear thyroid hormone receptor-alpha (TRα) from the cytoplasm to the nucleus. nih.govnih.gov The PI3K and ERK1/2 signaling cascades can act as parallel pathways in cells treated with T3. nih.gov By competing with T3 at the integrin receptor, TETRAC can inhibit these PI3K-dependent actions. nih.gov

The non-genomic actions of thyroid hormones can be mediated by the plasma membrane integrin receptor or by nuclear receptors that are located in the cytoplasm. nih.gov For instance, a truncated form of the nuclear thyroid hormone receptor TRα1 located in the cytoplasm can mediate T4 effects on the cellular actin network, which is important for cell motility. nih.gov Furthermore, the cytoplasmic thyroid hormone receptor TRβ1 has been implicated in mediating T3's activation of the PI3K/Akt pathway. nih.govnih.gov By blocking the initial signal at the plasma membrane integrin receptor, TETRAC prevents the downstream activation of these cytoplasmic pathways that depend on thyroid hormone binding. nih.govnih.gov This demonstrates that events initiated at the cell surface by TETRAC can modulate receptor-mediated effects within the cytoplasm.

Interactive Data Tables

Table 1: Overview of Signaling Pathways Modulated by TETRAC at Integrin αVβ3

| Signaling Pathway | Thyroid Hormone Action at Integrin αVβ3 | Action of TETRAC | Key Cellular Outcomes |

| MAPK/ERK1/2 | T4 and T3 binding activates the cascade. nih.govnih.gov | Inhibits hormone binding, thus blocking pathway activation. nih.gov | Regulation of cell proliferation, growth, and survival. nih.govnih.gov |

| PI3K/Akt | T3 binding activates the pathway. genome.jpnih.gov | Competes with T3, thereby inhibiting pathway activation. nih.gov | Regulation of gene transcription and protein trafficking. nih.govnih.gov |

Effects on Protein Trafficking and Phosphorylation Events

The non-genomic actions of thyroid hormone analogues, initiated at a cell surface receptor on integrin αvβ3, can regulate the activity of key intracellular signaling pathways. nih.govresearchgate.net The binding of a thyroid hormone analogue to this receptor can trigger the activation of mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K). nih.govresearchgate.net These kinase cascades are central to a multitude of cellular processes, and their activation involves a series of phosphorylation events that transmit signals from the cell membrane to various intracellular targets.

Studies on analogues like 3,5,3',5'-tetraiodothyroacetic acid (tetrac) have also pointed to a role in maintaining protein integrity. Research has shown that certain thyroid hormone analogues can exert a protective effect on proteins like serum albumin, inhibiting the formation of amyloid fibrils by stabilizing the protein's native structure. nih.gov This suggests a potential mechanism for influencing protein handling and preventing pathological aggregation. nih.gov

Influence on Cytoskeletal Dynamics (e.g., Actin Conversion)

The cellular cytoskeleton, a dynamic network of protein filaments, is crucial for cell shape, motility, and intracellular organization. Thyroid hormones can exert rapid, non-genomic effects on cytoskeletal dynamics. For instance, 3,5,3'-triiodothyronine (T3) has been shown to modulate the ratio of globular (G) to filamentous (F) actin, a key aspect of actin conversion and cytoskeletal rearrangement. nih.gov

This T3-induced modulation is mediated through the αvβ3 integrin receptor and involves the activation of the Rac1/NADPH oxidase/cofilin-1 signaling pathway. nih.gov Concurrently, T3 can induce the dephosphorylation and inactivation of Fyn kinase, a member of the Src family of kinases that also plays a role in regulating cell morphology. nih.gov These actions highlight a sophisticated mechanism by which thyroid hormone analogues can rapidly influence the structural framework of the cell.

Modulation of Plasma Membrane Ion Pumps and Transporters

Thyroid hormones and their analogues can nongenomically regulate the activity of various ion pumps and transporters located in the plasma membrane. nih.govresearchgate.net This regulation is initiated at the integrin αvβ3 receptor and affects the basal activities of essential pumps such as the sodium/proton (Na+/H+) exchanger, Na,K-ATPase, and Ca2+-ATPase. nih.govresearchgate.net The signaling pathways involved often include MAPK and PI3K. nih.gov

This rapid modulation of ion transport can have significant physiological effects. For example, T3 has been observed to induce membrane hyperpolarization in certain cell types and stimulate the accumulation of amino acids, demonstrating a direct action on plasma membrane functions that are not dependent on gene transcription. nih.gov

| Ion Pump/Transporter | Regulating Analogue(s) | Observed Effect | Signaling Pathway |

| Na+/H+ Exchanger | T4, T3 | Stimulation of activity | MAPK, PI3K |

| Na,K-ATPase | T4, T3 | Regulation of basal activity | MAPK, PI3K |

| Ca2+-ATPase | T4, T3 | Regulation of basal activity | MAPK, PI3K |

| System A Amino Acid Transport | T4, T3 | Modulation | Not specified |

Mitochondrial Bioenergetics and Function

Mitochondria are primary targets for the metabolic effects of thyroid hormone analogues, which can rapidly influence energy expenditure and substrate oxidation.

Direct Effects on Mitochondrial Oxygen Consumption and Oxidative Phosphorylation

Thyroid hormone derivatives can significantly stimulate mitochondrial respiration. The analogue 3,5-diiodo-L-thyronine (T2) has been shown to increase both state 3 (ADP-stimulated) and state 4 (resting state) respiration in liver mitochondria. nih.gov This effect is attributed to a stimulation of substrate oxidation processes rather than an alteration of the phosphorylating system itself. nih.gov

Specifically, T2 has been found to enhance the mitochondrial oxidation of fatty acids, such as palmitoyl-CoA and palmitoylcarnitine, as well as the Krebs cycle intermediate, succinate. nih.gov This suggests that T2 stimulates mitochondrial fatty acid oxidation by activating their import into the mitochondria and subsequent entry into the β-oxidation cycle and electron transport chain. nih.gov Similarly, T3 can increase the rate of oxygen uptake, particularly in mitochondria under calcium load. nih.gov

| Compound | Model System | Key Findings on Oxygen Consumption |

| 3,5-diiodo-L-thyronine (T2) | Rat Liver Mitochondria | Increased state 3 and state 4 respiration; stimulation of substrate oxidation. nih.gov |

| 3,5-diiodo-L-thyronine (T2) | Rat Skeletal Muscle | Increased oxidation of palmitoyl-CoA, palmitoylcarnitine, and succinate. nih.gov |

| 3,5,3'-triiodothyronine (T3) | Rat Liver Mitochondria | Increased rate of oxygen uptake in Ca2+-loaded mitochondria. nih.gov |

Influence on Mitochondrial Biogenesis and Mass

While both analogues could ameliorate mtDNA damage and enhance repair mechanisms, T3 was shown to be a more potent stimulator of mitochondrial biogenesis. nih.govfrontiersin.org This indicates that while multiple thyroid hormone derivatives can support mitochondrial maintenance, their specific effects on the generation of new mitochondria may differ. nih.gov

Regulation of Mitochondrial Proton Leak and Uncoupling

Mitochondrial proton leak refers to the movement of protons across the inner mitochondrial membrane that is not coupled to ATP synthesis, a process that releases energy as heat. nih.gov This is a key mechanism of thermogenesis, particularly in specialized tissues like brown adipose tissue, and is mediated by uncoupling proteins (UCPs), such as UCP1. nih.govresearchgate.net

Impact on Mitochondrial Oxidative Stress Responses

Mitochondria, central to cellular energy production, are also a primary source of reactive oxygen species (ROS). An imbalance in ROS production and antioxidant defenses leads to oxidative stress, which can damage mitochondrial DNA (mtDNA) due to its proximity to the electron transport chain and lack of protective histones.

Effects on Mitochondrial Enzyme Activities (e.g., CPT-1)

Carnitine Palmitoyltransferase I (CPT-1) is a critical enzyme located on the outer mitochondrial membrane that facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation. This process is a key pathway for cellular energy production. CPT-1 exists in different isoforms, with CPT1A being predominant in the liver and CPT1B in muscle and heart tissue. The activity of CPT-1 is a rate-limiting step in fatty acid oxidation and is subject to regulation by various factors, including metabolites like malonyl-CoA.

Research on structurally similar compounds, such as 3,5-diiodo-L-thyronine (T2), has shown a direct stimulatory effect on CPT-1 activity. This enhancement of CPT-1 function leads to an increased rate of fatty acid oxidation in tissues like the liver. The stimulation of this enzyme is a significant mechanism through which these compounds can influence cellular energy metabolism, particularly under conditions of metabolic stress or hormonal imbalance.

Other Intracellular Targets and Interactions

Beyond its direct effects on mitochondria, this compound and its related compounds interact with various other intracellular systems, influencing gene expression, ion balance, and neural signaling.

Putative Interactions with Sirtuins (e.g., SIRT1)

Sirtuins are a family of signaling proteins involved in metabolic regulation, cellular stress responses, and aging. SIRT1, the most studied member of this family, plays a crucial role in a variety of cellular processes, including apoptosis, mitochondrial biogenesis, and lipid metabolism, through its deacetylase activity.

Studies investigating the interaction between thyroid hormone analogs and sirtuins have revealed a potential regulatory relationship. For instance, research in hepatocellular carcinoma cells (HepG2) has shown that 3,5,3'-triiodo-L-thyronine (T3) can significantly decrease the protein expression of SIRT1 at certain concentrations. This downregulation suggests a feedback mechanism or a direct interaction that modulates sirtuin-mediated pathways. Such interactions could have profound implications for cellular metabolism and the regulation of the cell cycle.

| Compound | Cell Line | Effect on SIRT1 Expression | Concentration |

| 3,5,3'-triiodo-L-thyronine (T3) | HepG2 | Strong Decrease | 20 µM |

This table summarizes the observed effect of a related thyroid hormone analog on SIRT1 protein expression in a specific cell line.

Modulation of Calcium Homeostasis and ATP Hydrolysis (e.g., Ca2+/Mg2+-ATPase activity)

Maintaining precise control over intracellular calcium levels is vital for numerous cellular functions, including signal transduction, muscle contraction, and enzyme regulation. Plasma membrane Ca2+/Mg2+-ATPase is a key enzyme responsible for actively pumping calcium ions out of the cell, thereby maintaining low cytoplasmic calcium concentrations.

Thyroid hormone analogues have been shown to rapidly influence this system. In rat thymocytes, T3 has been demonstrated to increase the activity of plasma membrane Ca2+-ATPase within seconds of application. This effect, which enhances the expulsion of calcium from the cell, is concentration-dependent and occurs at physiological concentrations. This rapid, non-genomic action suggests a direct interaction with the cell membrane or the enzyme itself, playing a role in the fine-tuning of cellular calcium metabolism.

| Thyroid Analogue | Effect on Ca2+-ATPase Activity | Onset of Action |

| 3,5,3'-tri-iodo-L-thyronine (T3) | Increased Activity | 30 seconds |

This table highlights the rapid effect of a thyroid hormone analog on Ca2+/Mg2+-ATPase activity in rat thymocytes.

Modulation of Neurotransmitter Uptake and Release

Thyroid hormones and their derivatives are known to be crucial for brain development and function. frontiersin.orgfrontiersin.org They are actively transported into the brain and are present in nerve terminals, suggesting a role in synaptic function. frontiersin.org The actions of these compounds can impact various neurotransmitter systems. frontiersin.org

Low levels of thyroid hormones have been associated with decreased levels of neurotransmitters such as serotonin, acetylcholine, and dopamine. newdaywellnesscenter.comdrhagmeyer.com For example, a reduction in thyroid hormone can lead to lower serotonin levels, which may in turn affect the release of Thyroid-Stimulating Hormone (TSH) from the pituitary, creating a feedback loop. newdaywellnesscenter.com Similarly, low thyroid hormone may lead to reduced levels of acetylcholine, a neurotransmitter critical for memory and focus. newdaywellnesscenter.comdrhagmeyer.com There is also evidence suggesting that thyroid hormones can bind to various neurotransmitter receptors, including those for GABA, catecholamines, and glutamate, often acting as allosteric modulators. frontiersin.org This indicates that thyronine derivatives have the potential to directly influence neurotransmitter signaling, uptake, and release, possibly acting as cotransmitters in certain neural systems. nih.gov

Preclinical Research on Biological Activities of 3,5,3 ,5 Tetraiodo Thyrolactic Acid

Metabolic Regulation in Experimental Models

There is a lack of specific research data on how 3,5,3',5'-Tetraiodo Thyrolactic Acid influences metabolic pathways in experimental models.

Effects on Lipid Metabolism (e.g., Fatty Acid Oxidation, De Novo Lipogenesis) in In Vitro and In Vivo Systems

No specific studies were identified that investigated the direct effects of this compound on the key processes of lipid metabolism, such as the breakdown of fatty acids for energy (fatty acid oxidation) or the synthesis of new fatty acids (de novo lipogenesis).

Cellular Differentiation and Proliferation Studies

The effects of this specific compound on cellular behavior, including growth, survival, and differentiation, remain uncharacterized in the available scientific literature.

Impact on Cell Growth and Survival in Various Cell Lines

No research detailing the impact of this compound on the proliferation, viability, or survival of different cell lines could be located.

Modulation of Differentiation Processes (e.g., Muscle Cell Differentiation)

There is no available data from preclinical studies on whether this compound can influence the process of cellular differentiation, such as the development of muscle cells.

Investigative Studies in Specific Organ Systems (Preclinical)

Hepatic Metabolic Responses in Animal Models

Preclinical studies detailing the specific hepatic metabolic responses to this compound in animal models are not available in the current scientific literature. While research has been conducted on the hepatic effects of other thyroid hormone analogues, such as 3,5-diiodo-L-thyronine (T2) and 3,5,3'-triiodo-L-thyronine (T3), which have been shown to influence lipid metabolism and mitochondrial function in the liver, no direct data on the lactic acid derivative has been published. nih.govnih.govnih.govfrontiersin.org

Bone Resorption Mechanisms in Cultured Tissue Models

There is no available scientific literature on the direct effects of this compound on bone resorption mechanisms in cultured tissue models. Studies on related thyroid hormone metabolites have been performed, but specific data for the tetraiodo thyrolactic acid compound is absent.

Neurological and Neurotransmitter Modulation in Brain Cell Models

Specific preclinical investigations into the neurological and neurotransmitter modulation effects of this compound in brain cell models have not been reported in the available scientific literature. Research on the neurological impact of thyroid hormones and their analogues is an active area, but data pertaining to this specific lactic acid derivative is currently unavailable. nih.gov

Antimicrobial Properties and Mechanisms in Laboratory Settings

Recent preclinical research has identified this compound as a compound with notable antimicrobial properties, particularly against certain pathogenic bacteria.

Spectrum of Activity Against Pathogenic Microorganisms (e.g., Gram-positive bacteria)

In laboratory settings, the (S)-enantiomer of this compound has demonstrated inhibitory activity against Gram-positive bacteria. This compound was identified as part of a study investigating L-thyroxine and its analogues for antibacterial properties.

The compound was found to be among the most active derivatives against Streptococcus pneumoniae, exhibiting a Minimum Inhibitory Concentration (MIC) of 64 μg/mL. researchgate.net Further testing revealed that while some L-thyroxine analogues were specifically active against S. pneumoniae, others, including related compounds, also showed efficacy against other Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. nih.govresearchgate.net The activity against Gram-negative bacteria was generally low, a finding consistent with the higher permeability barrier presented by the outer membrane of these bacteria. nih.gov

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (S)-3,5,3',5'-Tetraiodo Thyrolactic Acid | Streptococcus pneumoniae | 64 μg/mL |

Proposed Molecular Targets for Antimicrobial Action

The antimicrobial action of L-thyroxine and its derivatives, including this compound, is proposed to be linked to the inhibition of an essential bacterial protein. nih.govresearchgate.net Research suggests that the molecular target is the bacterial flavodoxin (Fld). nih.govresearchgate.net Flavodoxins are essential proteins for replication in certain bacteria, such as S. pneumoniae. researchgate.net Human L-thyroxine was found to bind to the flavodoxin of S. pneumoniae, and a computational docking analysis supported the interaction. nih.govresearchgate.net This targeted mechanism suggests that L-thyroxine derivatives represent a promising new class of antimicrobials that could be developed to target specific bacterial pathogens. nih.gov

Analytical Methodologies for 3,5,3 ,5 Tetraiodo Thyrolactic Acid in Research

Chromatographic Techniques for Identification and Separation

Chromatography is an essential tool for the separation of 3,5,3',5'-Tetraiodo Thyrolactic Acid from other related compounds and matrix components. The choice of technique is dictated by the analytical goal, whether it is qualitative identification or precise quantification.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of thyroid hormone analogues. For this compound, a reversed-phase HPLC method would be appropriate, utilizing a C18 column to separate the compound based on its hydrophobicity.

The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good resolution of all components in a sample. Detection by UV is possible due to the presence of the iodinated aromatic rings, which absorb UV light. A detection wavelength in the range of 220-230 nm is generally effective for iodothyronines.

Table 1: Illustrative HPLC-UV Parameters for the Analysis of Thyroid Hormone Analogues

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 225 nm |

Note: These parameters are based on methods developed for the closely related compound 3,5,3′-triiodothyroacetic acid (TRIAC) and represent a typical starting point for the analysis of this compound. rsc.org

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers superior sensitivity and specificity for the analysis of this compound. This technique allows for the unambiguous identification of the compound based on its mass-to-charge ratio (m/z) and its fragmentation pattern.

In LC-MS/MS, the compound is first separated by HPLC and then introduced into the mass spectrometer. The molecule is ionized, typically using electrospray ionization (ESI), and the mass of the molecular ion is measured. For structural confirmation and enhanced selectivity, the molecular ion is fragmented, and the masses of the resulting product ions are also measured. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations in complex matrices.

Table 2: Predicted Mass Spectral Data for this compound

| Ion Type | Predicted m/z | Description |

| [M-H]⁻ | 776.7 | Deprotonated molecular ion |

| Fragment 1 | 649.8 | Loss of the lactic acid side chain |

| Fragment 2 | 522.9 | Loss of an iodine atom from Fragment 1 |

| Fragment 3 | 126.9 | Iodide ion (I⁻) |

Note: The predicted fragmentation is based on the known mass spectral behavior of other iodinated thyronines.

Method Validation for Quantitative Analysis in Biological Matrices

For the reliable use of an analytical method for quantifying this compound in biological matrices such as serum or plasma, a thorough method validation is essential. This process ensures that the method is accurate, precise, and suitable for its intended purpose. The validation is typically performed in accordance with guidelines from regulatory bodies.

Key parameters evaluated during method validation include:

Linearity: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. It is typically assessed by analyzing a series of standards of known concentrations and evaluating the correlation coefficient (r²) of the resulting calibration curve.

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery.

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 3: Representative Method Validation Parameters for the Quantification of Thyroid Hormone Analogues in Biological Matrices by LC-MS/MS

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Precision (RSD) | < 15% |

| Accuracy (Recovery) | 85-115% |

| LOD | 0.1 - 1.0 ng/mL |

| LOQ | 0.5 - 5.0 ng/mL |

Note: These values are representative of what is typically achieved for the analysis of thyroid hormone analogues in biological matrices and serve as a benchmark for a method for this compound.

Applications in Investigating Compound Purity and Degradation Studies

Analytical methods, once developed and validated, are crucial for assessing the purity of this compound and for studying its stability. A stability-indicating method is one that can accurately measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients.

For purity analysis, HPLC-UV is often used to separate and quantify any impurities present in a sample of this compound. The area of the impurity peaks relative to the main compound peak can be used to determine the purity of the substance.

In degradation studies, the compound is subjected to various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to understand the degradation pathways. science.gov The developed analytical method is then used to separate and identify these degradation products. This information is critical for determining the stability of the compound and for establishing appropriate storage conditions. vscht.cz

Table 4: Potential Degradation Products of this compound

| Potential Degradation Product | Formation Pathway |

| 3,5,3'-Triiodo Thyrolactic Acid | Deiodination |

| 3,5-Diiodo Thyrolactic Acid | Deiodination |

| 3,5,3',5'-Tetraiodothyroacetic Acid | Oxidation of the lactic acid side chain |

| Decarboxylated derivatives | Decarboxylation of the lactic acid side chain |

Note: The potential degradation products are inferred from the known degradation pathways of other thyroid hormones.

Future Directions and Research Gaps

Refinement of Structure-Activity Relationships through Advanced Analog Design

The relationship between the structure of thyroid hormone analogues and their biological activity is complex. The specific side chain attached to the thyronine core can significantly alter a compound's properties, including its metabolism, receptor binding affinity, and tissue selectivity. nih.gov The lactic acid side chain of 3,5,3',5'-Tetraiodo Thyrolactic Acid distinguishes it from thyroxine (which has an alanine (B10760859) side chain) and tetraiodothyroacetic acid (Tetrac) (with an acetic acid side chain). nih.govnih.gov

Advanced analog design represents a crucial next step. This involves:

Computational Modeling: Utilizing molecular docking simulations to predict the binding affinity of this compound and its rationally designed analogues to different TR isoforms and other potential protein targets.

Synthesis of Novel Derivatives: Creating a library of related compounds with modifications to the lactic acid side chain, the diphenyl ether linkage, or the pattern of iodine substitution. This would allow for a systematic evaluation of how specific structural changes impact biological function.

Comparative Biological Assays: Testing these newly synthesized analogs alongside this compound, T4, and other metabolites like Tetrac in a variety of in vitro and cell-based assays to build a comprehensive structure-activity relationship (SAR) profile. This could help in designing selective thyromimetics that target specific tissues or pathways. nih.gov

| Compound | Side Chain | Key Structural Feature | Potential Area for SAR Study |

|---|---|---|---|

| Thyroxine (T4) | Alanine | Amino acid group | Reference for TR binding and prohormone activity |

| This compound | Lactic Acid | Hydroxyl group on α-carbon | Influence of hydroxyl group on metabolic stability and receptor interaction |

| Tetraiodothyroacetic Acid (Tetrac) | Acetic Acid | Carboxyl group | Role in non-genomic signaling and TR antagonism |

| 3,5,3'-Triiodothyronamine (T3AM) | Ethylamine | Decarboxylated and deaminated | Activity at trace amine-associated receptors (TAARs) |

Development of Novel Analytical Methodologies for In Situ and In Vivo Measurement of Metabolites

A significant barrier to understanding the physiological role of minor thyroid hormone metabolites is the difficulty in accurately measuring their concentrations in biological samples. researchgate.net Traditional immunoassays often suffer from cross-reactivity, while existing mass spectrometry methods may lack the sensitivity needed for in situ measurements within specific tissues or cellular compartments. nih.govnih.gov

To address this, the development of novel analytical techniques is paramount:

High-Sensitivity Mass Spectrometry: Advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are needed to achieve lower limits of quantification for this compound and other metabolites from small sample volumes. nih.govendocrine-abstracts.org

Mass Spectrometry Imaging (MSI): Techniques like MSI could provide invaluable spatial information, allowing researchers to visualize the distribution of the compound within tissue sections, thereby linking its presence to specific cell types or structures.

Development of Biosensors: Creating novel biosensors, potentially based on antibodies or engineered proteins, could enable real-time monitoring of metabolite concentrations in living cells or organisms, offering dynamic insights into its metabolism and action.

| Methodology | Advantages | Current Limitations for Minor Metabolites | Future Direction |

|---|---|---|---|

| Immunoassay (e.g., RIA) | High-throughput, relatively inexpensive | Potential for cross-reactivity with other iodothyronines researchgate.net | Development of highly specific monoclonal antibodies |

| LC-MS/MS | High specificity and structural confirmation; can measure multiple analytes | Requires complex sample preparation; may lack sensitivity for in situ analysis | Online solid-phase extraction, improved ionization sources for higher sensitivity |

| Mass Spectrometry Imaging (MSI) | Provides spatial distribution within tissues | Limited quantification capabilities; resolution challenges | Higher resolution imaging and integration with quantitative methods |

| Biosensors | Potential for real-time, in vivo measurement | Currently in early stages of development; challenges with stability and calibration | Engineering of specific and sensitive biological recognition elements |

Integration with Systems Biology and Omics Approaches to Understand Broader Biological Impact

To fully comprehend the biological significance of this compound, research must move beyond single-pathway analyses and embrace a holistic, systems-level perspective. researchgate.net The integration of multi-omics technologies can provide an unbiased, comprehensive view of the molecular changes induced by this compound. nih.govnih.gov

Key approaches include:

Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in cells or tissues treated with the compound. This can identify novel target genes and affected pathways that are distinct from those regulated by T3 or T4. longdom.org

Proteomics: Employing proteomic techniques to identify proteins that are differentially expressed or post-translationally modified in response to the compound. This can also be used to find direct protein binding partners.

Metabolomics: Performing metabolomic profiling to assess the global impact of this compound on cellular metabolism, which could uncover unexpected effects on various metabolic pathways.

| Omics Approach | Objective | Potential Research Question |

|---|---|---|

| Transcriptomics (RNA-Seq) | Profile global changes in gene expression | Does this compound regulate a unique set of genes compared to T3/T4? |

| Proteomics | Identify changes in protein abundance and binding partners | Are there non-TR proteins that directly interact with this compound? |

| Metabolomics | Analyze global changes in the cellular metabolome | How does this compound impact central carbon metabolism or lipid profiles? |

| Integrative Multi-Omics | Construct network models of biological impact | What are the key signaling and metabolic networks perturbed by this compound? |

Q & A

Q. How is 3,5,3',5'-Tetraiodo Thyrolactic Acid synthesized in biological systems, and what analytical methods are used to quantify it?

The compound is derived from thyroxine (T4) via deiodination and side-chain modification. Biosynthesis involves iodination of tyrosine residues in thyroglobulin, followed by proteolytic release and enzymatic conversion. Analytical methods include liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity, as validated in studies measuring thyroid hormone derivatives in serum . Gas chromatography-mass fragmentography (GC-MF) is also employed for stable isotope dilution assays .

Q. What experimental designs are optimal for assessing thyroid hormone (TH) agonist activity of this compound?

Use stably transfected HeLa cells expressing thyroid hormone receptors (TRs) in TH agonist transactivation (TA) assays. Dose-response curves are generated using subdivided concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M), with EC₁₀ and EC₅₀ values calculated to compare potency. Triplicate measurements ensure reproducibility, as evidenced by low %CV (<10%) in similar studies .

Q. How does the structural similarity of this compound to thyroxine (T4) influence its biological activity?

The compound retains the tetraiodinated diphenyl ether core of T4 but substitutes the alanine side chain with a lactic acid group. This modification reduces TR binding affinity compared to T3 but allows partial agonist activity, as shown in TA assays where its EC₅₀ values are ~10-fold higher than T3 .

Q. What role do deiodinases (e.g., DIO1) play in the metabolism of this compound?

Deiodinases regulate activation/inactivation by removing iodine atoms. DIO1 catalyzes 5'-deiodination , converting thyroxine (T4) to active T3. While this compound is not a direct DIO1 substrate, its structural analogs (e.g., Tetrac) show interactions with deiodinase pathways, suggesting potential metabolic crosstalk .

Q. How can researchers distinguish between endogenous thyroid hormones and synthetic analogs in vitro?

Employ isotope dilution assays with deuterated internal standards (e.g., d₄-T4) or use antibodies specific to the lactic acid side chain in immunoassays. LC-MS/MS with selective ion monitoring (SIM) further enhances specificity .

Advanced Research Questions

Q. How do discrepancies in EC₁₀/EC₅₀ values for this compound arise across studies, and how can they be resolved?

Variability stems from differences in cell lines (e.g., HeLa vs. primary hepatocytes), assay conditions (e.g., serum-free media), or TR isoform specificity (TRα vs. TRβ). Standardize protocols using WHO reference materials and validate against positive controls (e.g., T3) to harmonize EC values .

Q. What mechanisms underlie the compound’s neuroprotective effects in hypoxic conditions?

In primary cortical neurons, this compound reduces DNA methylation via modulation of DNMT activity, mimicking T3’s neuroprotection. Hypoxia experiments (7-hour exposure) show dose-dependent preservation of neuronal viability at 40 nM, comparable to T3 .

Q. How can researchers optimize synthetic routes for structural analogs with enhanced TR selectivity?

Use 3D-QSAR models to predict binding affinity. Modify the lactic acid side chain to introduce polar groups (e.g., carboxyl or amino) that align spatially with TR binding pockets. Synthetic routes involve potassium carbonate condensation of iodinated tyrosine derivatives with aliphatic halides, as demonstrated in thyroxine analog studies .

Q. What methodologies validate the environmental stability and degradation pathways of this compound?

Conduct OECD 301/302 biodegradability tests in aqueous systems. Use high-resolution mass spectrometry (HRMS) to identify degradation products (e.g., deiodinated metabolites). Soil mobility assays assess adsorption coefficients (Kd), while bioaccumulation potential is evaluated via octanol-water partition coefficients (LogP = 5.78) .

Q. How do cross-species differences in TR binding affinity impact translational studies?

Comparative genomics of TR ligand-binding domains (LBDs) reveals species-specific residues (e.g., avian TRβ has higher affinity for Triac). Use surface plasmon resonance (SPR) to measure binding kinetics (Ka/Kd) across species. For in vivo studies, prioritize rodent models with humanized TRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.